1-[(4-Bromophenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid
Description
1-[(4-Bromophenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid is a piperidine derivative characterized by:
- A 4-phenyl group at the 4-position of the piperidine ring.
- A carboxylic acid substituent at the same 4-position.
- A (4-bromophenyl)sulfonyl group attached to the piperidine nitrogen.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-phenylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4S/c19-15-6-8-16(9-7-15)25(23,24)20-12-10-18(11-13-20,17(21)22)14-4-2-1-3-5-14/h1-9H,10-13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAVYNIGWKBDFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)O)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-Bromophenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This compound, belonging to the piperidine class, exhibits various pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory effects. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C14H18BrNO4S
- Molecular Weight : 376.27 g/mol
- InChI Key : FWXJKGQYWPKJRD-UHFFFAOYSA-N
Antibacterial Activity
Research indicates that compounds similar to this compound demonstrate significant antibacterial properties. For instance, derivatives of sulfonamides have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | E. coli | Weak |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition capabilities. Notably, studies have indicated strong inhibitory effects against urease and acetylcholinesterase (AChE). The IC50 values for various synthesized compounds have been reported, showcasing their potential as therapeutic agents.
Table 2: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound A | Urease | 2.14 ± 0.003 |
| Compound B | AChE | 0.63 ± 0.001 |
| Compound C | Urease | 21.25 ± 0.15 (Thiourea) |
Case Studies
Several studies have focused on the pharmacological behavior of piperidine derivatives, including those with sulfonamide functionalities. For instance:
- Study on Antibacterial Properties : A series of synthesized compounds were tested against multiple bacterial strains, revealing that those with the piperidine core exhibited varying degrees of antibacterial activity. The study highlighted the importance of structural modifications in enhancing efficacy .
- Enzyme Interaction Studies : Fluorescence measurements were used to assess the binding interactions of these compounds with bovine serum albumin (BSA), indicating significant binding affinity which correlates with their biological effectiveness .
The mechanism by which this compound exerts its biological effects is thought to involve:
- Inhibition of Enzymatic Activity : By binding to active sites of enzymes such as urease and AChE, these compounds can alter metabolic pathways crucial for bacterial survival and neurotransmission.
- Interference with Bacterial Cell Wall Synthesis : The sulfonamide group may disrupt bacterial growth by inhibiting folic acid synthesis, a vital component for bacterial proliferation.
Scientific Research Applications
Chemical Structure and Synthesis
1-[(4-Bromophenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid features a piperidine ring, which is prevalent in many biologically active compounds. The sulfonyl group enhances its reactivity and biological interaction potential. The synthesis typically involves the reaction of piperidine derivatives with sulfonyl chlorides under controlled conditions to optimize yield and purity.
Synthesis Overview
- Starting Materials : Piperidine derivatives, sulfonyl chlorides.
- Key Reaction Conditions : Temperature, solvent choice (e.g., dimethylformamide), and reaction time are critical for achieving high yields.
Structural Characterization
The molecular structure of this compound can be characterized using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular conformation.
- Mass Spectrometry : Assists in determining the molecular weight and fragmentation patterns.
- X-ray Crystallography : Offers detailed information about the three-dimensional arrangement of atoms within the molecule.
Research indicates that compounds similar in structure to this compound exhibit significant pharmacological activities, including analgesic and anti-inflammatory effects. The compound's mechanism of action primarily involves interactions with specific biological targets, which can lead to therapeutic benefits in various medical conditions .
Potential Therapeutic Uses
- Analgesics : Compounds in this class may provide pain relief by modulating pain pathways.
- Anti-inflammatory Agents : They may reduce inflammation through inhibition of pro-inflammatory mediators.
Case Studies and Research Findings
Recent studies have highlighted the importance of this compound in drug discovery:
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety undergoes nucleophilic substitution under basic conditions. For example, in the presence of potassium tert-butoxide or sodium tert-amylate, the sulfonamide group participates in reactions with alkyl halides or aryl halides .
Conditions :
Example Reaction :
Reported yields for analogous sulfonamide substitutions reach up to 85% .
Carboxylic Acid Derivative Formation
The carboxylic acid group participates in esterification, amidation, and salt formation.
Esterification
Reaction with alcohols (e.g., ethanol) in acidic conditions yields esters :
Conditions :
Amidation
Amidation occurs with amines under coupling agents like DCC (dicyclohexylcarbodiimide):
Bromophenyl Group Reactivity
The 4-bromophenyl substituent enables cross-coupling reactions, such as Suzuki-Miyaura coupling :
Conditions :
Piperidine Ring Functionalization
The piperidine ring undergoes alkylation or acylation at the nitrogen atom.
Alkylation :
Conditions :
Acylation :
Reaction with acetic anhydride forms acetylated derivatives :
Acid-Base Reactions
The carboxylic acid group forms salts with bases like NaOH or amines :
Applications : Salt formation improves solubility for pharmaceutical formulations .
Reductive Reactions
Hydrogenation of the piperidine ring or bromophenyl group is feasible under catalytic conditions :
Example :
Conditions :
Key Research Findings
-
The sulfonamide group’s reactivity is enhanced by steric hindrance reduction using polar solvents .
-
Bromophenyl participation in cross-coupling reactions expands access to biaryl analogs for drug discovery .
-
Sodium carboxylate derivatives exhibit improved bioavailability in preclinical studies .
This compound’s multifunctional design enables diverse synthetic modifications, underscoring its utility in medicinal chemistry and materials science .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Modifications
The following table highlights critical differences between the target compound and its analogs:
Structural and Functional Analysis
Sulfonyl Group Variations
- Halogen Substitution : Bromine (Br) in the target compound vs. fluorine (F) in ’s analog alters molecular weight (Br: ~80 vs. F: ~19) and lipophilicity (Br increases logP) .
Piperidine Core Modifications
- 4-Phenyl Group: The target compound and Difenoxin share a 4-phenyl group, which may contribute to steric bulk and π-π stacking interactions in biological targets .
- Carboxylic Acid vs.
Therapeutic Implications
- Difenoxin: The 3-cyano-3,3-diphenylpropyl substituent confers antiperistaltic activity by interacting with opioid receptors .
- Sulfonyl-Containing Analogs : Sulfonyl groups are common in protease inhibitors and kinase modulators, suggesting the target compound could be explored for similar targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
